molecular formula C24H25N3O5 B277886 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

Cat. No. B277886
M. Wt: 435.5 g/mol
InChI Key: XCMQGVNWOBMQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival. The inhibition of PARP-1 by FPB has been shown to have potential applications in cancer treatment, neurodegenerative diseases, and inflammation.

Mechanism of Action

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide is an enzyme that plays a crucial role in DNA repair and cell survival. When DNA is damaged, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide is activated and binds to the damaged DNA, leading to the recruitment of other DNA repair proteins. However, if the damage is too severe, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide can also trigger cell death by a process called N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide-dependent cell death. FPB inhibits the activity of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by binding to its catalytic domain, preventing the repair of DNA damage and triggering N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide-dependent cell death.
Biochemical and Physiological Effects:
The inhibition of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by FPB has been shown to have several biochemical and physiological effects. In cancer cells, FPB has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage. In neurodegenerative diseases, FPB has been shown to protect neurons from oxidative stress and DNA damage, which are associated with the pathogenesis of these diseases. In inflammation, FPB has been shown to reduce the production of inflammatory mediators and improve the survival of cells under stress.

Advantages and Limitations for Lab Experiments

The use of FPB in lab experiments has several advantages and limitations. One advantage is that FPB is a potent and selective inhibitor of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide, which allows for the specific targeting of this enzyme. Another advantage is that FPB has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which provides a strong rationale for its use in these conditions. However, one limitation is that the use of FPB in lab experiments requires careful consideration of its potential off-target effects and toxicity.

Future Directions

There are several future directions for the research on FPB. One direction is the development of more potent and selective N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors, which may have improved efficacy and reduced toxicity compared to FPB. Another direction is the investigation of the combination of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors with other anticancer agents, which may enhance their therapeutic efficacy. Additionally, the use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors in combination with immunotherapy may have potential applications in cancer treatment. Finally, the investigation of the role of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide in other diseases, such as cardiovascular diseases and metabolic disorders, may provide new insights into the therapeutic potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide inhibitors.

Synthesis Methods

The synthesis of FPB involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(2-furoyl)-1-piperazine and 4-aminophenyl to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, FPB.

Scientific Research Applications

The inhibition of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide by FPB has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation. In cancer, FPB has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage in cancer cells. In neurodegenerative diseases, FPB has been shown to protect neurons from oxidative stress and DNA damage, which are associated with the pathogenesis of these diseases. In inflammation, FPB has been shown to reduce the production of inflammatory mediators and improve the survival of cells under stress.

properties

Product Name

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H25N3O5/c1-30-20-10-5-17(16-22(20)31-2)23(28)25-18-6-8-19(9-7-18)26-11-13-27(14-12-26)24(29)21-4-3-15-32-21/h3-10,15-16H,11-14H2,1-2H3,(H,25,28)

InChI Key

XCMQGVNWOBMQCH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.